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Introduction

D-Allulose, also known as D-psicose, is a rare sugar that has garnered significant attention in

the food and pharmaceutical industries due to its low caloric value (approximately 0.3% of

sucrose's energy content) and various physiological benefits.[1] It is a C-3 epimer of D-fructose

and is found in small quantities in nature.[1][2] The most viable method for large-scale

production of D-allulose is through the enzymatic conversion of D-fructose.[2] This technical

guide provides an in-depth overview of the enzymatic synthesis pathway of allulose from D-

fructose, focusing on the core biochemical reactions, quantitative data from various enzymatic

systems, and detailed experimental protocols.

The Core Synthesis Pathway: Epimerization of D-
Fructose
The primary route for the synthesis of D-allulose from D-fructose is a single-step enzymatic

epimerization reaction. This reaction is catalyzed by a class of enzymes known as D-ketose 3-

epimerases (DKEases). These enzymes facilitate the reversible conversion of D-fructose to D-

allulose by altering the stereochemistry at the third carbon atom.

The two main types of DKEases involved in this conversion are:

D-Allulose 3-epimerase (DAEase) or D-Psicose 3-epimerase (DPEase): This enzyme

specifically catalyzes the epimerization of D-fructose to D-allulose.
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D-Tagatose 3-epimerase (DTEase): While its primary substrate is D-tagatose, this enzyme

also exhibits activity on D-fructose, converting it to D-allulose.

The reaction is a reversible equilibrium, which typically limits the conversion rate of D-fructose

to D-allulose to around 22-38%.[2][3][4]

Enhancing Conversion: The Phosphorylation-
Dephosphorylation Cascade
To overcome the thermodynamic equilibrium limitations of the single-step epimerization, a two-

step enzymatic cascade reaction has been developed. This pathway involves the

phosphorylation of D-fructose, followed by epimerization of the phosphorylated intermediate,

and finally dephosphorylation to yield D-allulose. This method can achieve a much higher

conversion rate, approaching 99%.[5]

The key enzymes in this pathway are:

L-rhamnulose kinase: This enzyme phosphorylates D-fructose to D-fructose-1-phosphate.

D-Psicose 3-epimerase: This enzyme then converts D-fructose-1-phosphate to D-allulose-1-

phosphate.

A phosphatase (or the system relies on a coupled ATP regeneration system): This enzyme

removes the phosphate group from D-allulose-1-phosphate to produce D-allulose.

An ATP regeneration system, often employing polyphosphate kinase, is crucial for the

economic feasibility of this pathway by recycling the ATP consumed during the initial

phosphorylation step.[5]

Quantitative Data on Enzymatic Synthesis
The efficiency of the enzymatic conversion of D-fructose to D-allulose is influenced by several

factors, including the microbial source of the enzyme, pH, temperature, and the presence of co-

factors. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Conditions and Kinetic Parameters of D-Psicose 3-Epimerases (DPEases) for

Allulose Synthesis
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Enzyme
Source

Optimal
pH

Optimal
Temper
ature
(°C)

Co-
factor

Km
(mM) for
D-
fructose

Vmax
(mM/mi
n)

Convers
ion Rate
(%)

Referen
ce

Agrobact

erium

tumefaci

ens

7.5 55 Mn2+ 110 28.01 22.42 [3][4]

Trepone

ma

primitia

ZAS-1

8.0 70 Co2+ 279 - 28 [1]

Clostridiu

m

bolteae

7.0 55 Co2+ - - 31 [6]

Bacillus

sp.

KCTC

13219

6.0 60 Mn2+ - - 17.03 [7]

Sinorhizo

bium sp.
- 55 - - - 35 [2]

Thermog

emmatis

pora

carboxidi

vorans

8.0 80 Mg2+ - -

>89.7 (of

theoretic

al max)

[8]

Antarctic

Microbac

terium

7.5 60 None - - 29 [9]

Table 2: High-Conversion Synthesis of D-Allulose via Phosphorylation-Dephosphorylation

Cascade
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Enzyme
System

Substrate
Concentrati
on

Key
Reagents

Optimal
Conditions

Conversion
Rate (%)

Reference

D-psicose

epimerase &

L-rhamnulose

kinase with

ATP

regeneration

20 mM D-

fructose

2 mM ATP, 5

mM

polyphosphat

e, 20 mM

Mg2+

pH 7.5, 50°C 99 [5]

Experimental Protocols
1. Expression and Purification of Recombinant D-Psicose 3-Epimerase (DPEase)

This protocol is a general guideline based on common practices for expressing and purifying

His-tagged DPEases from E. coli.

Gene Cloning and Expression Vector Construction:

Amplify the DPEase gene from the desired microbial source using PCR with primers

containing appropriate restriction sites.

Digest the PCR product and the pET expression vector (containing an N-terminal or C-

terminal His-tag sequence) with the corresponding restriction enzymes.

Ligate the digested gene into the expression vector and transform the ligation product into

a suitable E. coli expression strain (e.g., BL21(DE3)).

Protein Expression:

Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the

appropriate antibiotic and grow overnight at 37°C with shaking.

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600

reaches 0.6-0.8.
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Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance

soluble protein expression.

Cell Lysis and Protein Purification:

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with

lysis buffer.

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM

imidazole).

Elute the His-tagged DPEase with elution buffer containing a higher concentration of

imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 200-250 mM imidazole).[3][4]

Analyze the purified protein by SDS-PAGE.

2. D-Psicose 3-Epimerase Activity Assay

Reaction Mixture:

50 mM buffer (e.g., Tris-HCl or sodium phosphate, depending on the optimal pH of the

enzyme)

100 mM D-fructose

Required co-factor (e.g., 1-10 mM MnCl2 or CoCl2)

Purified DPEase
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Procedure:

Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for 5

minutes.

Initiate the reaction by adding the purified DPEase.

Incubate for a specific time (e.g., 10-30 minutes) at the optimal temperature.

Terminate the reaction by boiling for 10 minutes.

Centrifuge to remove any precipitate.

Analyze the supernatant for the concentration of D-allulose and D-fructose using High-

Performance Liquid Chromatography (HPLC) with a carbohydrate analysis column.

3. Immobilization of D-Psicose 3-Epimerase

Immobilization enhances the stability and reusability of the enzyme, making the process more

cost-effective.

Materials:

Purified DPEase

Support matrix (e.g., chitosan beads, epoxy resins, or magnetic nanoparticles)

Cross-linking agent (e.g., glutaraldehyde)

General Procedure (using Glutaraldehyde Cross-linking):

Activate the support matrix according to the manufacturer's instructions.

Incubate the purified DPEase with the activated support in a suitable buffer (e.g.,

phosphate buffer, pH 7.0) at 4°C for a few hours with gentle shaking.

Add glutaraldehyde to a final concentration of 0.1-1% and continue to incubate for a few

more hours.
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Wash the immobilized enzyme thoroughly with buffer to remove any unbound enzyme and

glutaraldehyde.

Store the immobilized enzyme at 4°C.

4. High-Conversion Allulose Synthesis via Phosphorylation-Dephosphorylation Cascade

Reaction Components:

D-psicose epimerase

L-rhamnulose kinase

Polyphosphate kinase (for ATP regeneration)

D-fructose

ATP (catalytic amount)

Polyphosphate

MgCl2

Buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

Combine D-fructose, ATP, polyphosphate, and MgCl2 in the reaction buffer.[5]

Add the three enzymes (D-psicose epimerase, L-rhamnulose kinase, and polyphosphate

kinase) to the reaction mixture.

Incubate at the optimal temperature (e.g., 50°C) with gentle agitation.[5]

Monitor the conversion of D-fructose to D-allulose over time using HPLC.

A fed-batch approach for the substrate and polyphosphate may be employed to mitigate

potential substrate inhibition.[5]
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Signaling Pathways and Experimental Workflows

D-Fructose D-Allulose

 Epimerization at C3

 Reversible Reaction

D-Ketose 3-Epimerase

Click to download full resolution via product page

Caption: Single-step enzymatic conversion of D-fructose to D-allulose.

Phosphorylation-Dephosphorylation Cascade

ATP Regeneration

D-Fructose Fructose-1-P
 L-rhamnulose kinase

Allulose-1-P
 D-psicose epimerase

ATP

D-Allulose
 Phosphatase

ADPPolyphosphate Phosphate
 Polyphosphate kinase

Click to download full resolution via product page

Caption: Two-step enzymatic cascade for high-yield allulose synthesis.

Conclusion

The enzymatic synthesis of D-allulose from D-fructose is a rapidly advancing field with

significant potential for industrial-scale production of this low-calorie sweetener. While single-

step epimerization using D-ketose 3-epimerases is a straightforward approach, the

development of multi-enzyme cascade systems offers a promising route to overcome

equilibrium limitations and achieve near-complete conversion. Further research into enzyme

discovery, protein engineering for improved stability and activity, and process optimization will

continue to enhance the efficiency and economic viability of D-allulose production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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